1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-
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Overview
Description
1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- is a perfluoroalkyl ether compound with the molecular formula C6F10O and a molecular weight of 278.049 g/mol . This compound is classified as a per- and polyfluoroalkyl substance (PFAS), which are known for their stability and resistance to degradation .
Preparation Methods
The synthesis of 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- typically involves the reaction of perfluorinated precursors under specific conditions. One common method involves the reaction of perfluorobutene with trifluoroethenyl ether in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other perfluorinated compounds and polymers.
Biology: The compound’s stability and resistance to degradation make it useful in studying the environmental impact of PFAS.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves its interaction with molecular targets and pathways. Due to its perfluorinated nature, the compound is highly stable and resistant to metabolic degradation. It can interact with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- can be compared with other similar compounds, such as:
1-Butene, 1,1,2,3,3,4,4,4-octafluoro-: This compound has a similar structure but with an additional fluorine atom, making it even more resistant to degradation.
trans-1,1,1,4,4,4-Hexafluoro-2-butene: Known for its use as a refrigerant, this compound has fewer fluorine atoms and different applications.
Octafluoro-1,4-diiodobutane: This compound is used as a halogen bond donor and has different chemical properties and applications.
The uniqueness of 1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- lies in its specific combination of fluorine atoms and ether linkage, which imparts unique chemical and physical properties .
Properties
CAS No. |
69818-05-9 |
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Molecular Formula |
C6F10O |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
1,1,2,3,3,4,4-heptafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6F10O/c7-1(2(8)9)5(13,14)6(15,16)17-4(12)3(10)11 |
InChI Key |
GHDBATCSDZIYOS-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(C(OC(=C(F)F)F)(F)F)(F)F)F |
Related CAS |
101182-89-2 |
Origin of Product |
United States |
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